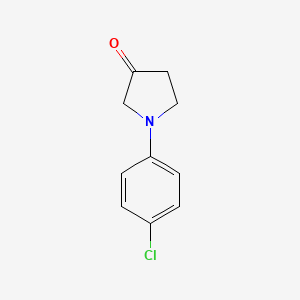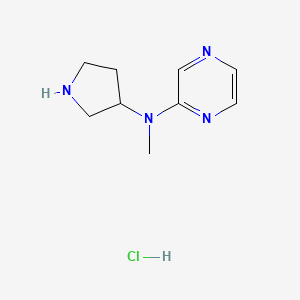
N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride typically involves the reaction of pyrazin-2-amine with N-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced analytical techniques further enhances the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(pyridin-2-yl)pyrazin-2-amine
- N-(pyridin-3-yl)pyrazin-2-amine
- N-(pyridin-4-yl)pyrazin-2-amine
Uniqueness
N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is unique due to the presence of both the pyrazine and pyrrolidine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15ClN4 |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
N-methyl-N-pyrrolidin-3-ylpyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-13(8-2-3-10-6-8)9-7-11-4-5-12-9;/h4-5,7-8,10H,2-3,6H2,1H3;1H |
Clave InChI |
ZUKYUIPSZDFPME-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCNC1)C2=NC=CN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


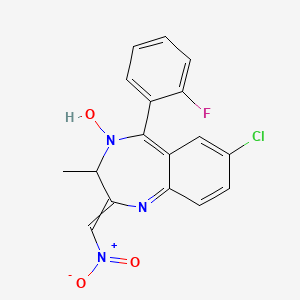

![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)


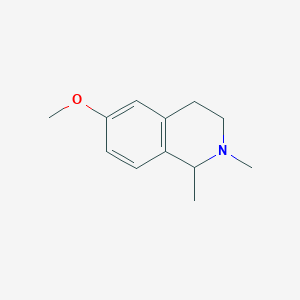

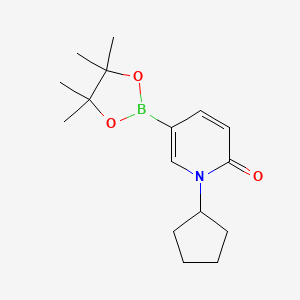
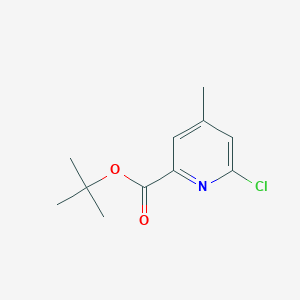
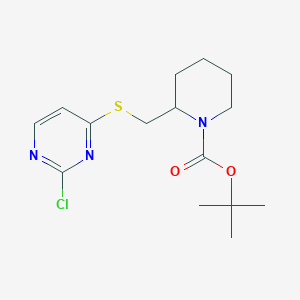

![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)
